2'-Carbamoylglutaranilic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Carbamoylglutaranilic acid is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2'-Carbamoylglutaranilic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

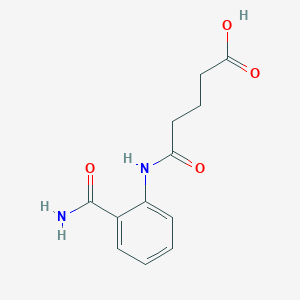

This compound is a derivative of glutamic acid, characterized by the presence of a carbamoyl group at the 2' position. Its structure can be represented as follows:

The specific molecular formula and structural details are critical for understanding its interactions within biological systems.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, particularly those related to glutamate signaling. This inhibition can lead to reduced neurotoxicity associated with excessive glutamate levels .

- Modulation of Neurotransmitter Release : By affecting the release and reuptake of neurotransmitters, this compound may play a role in neuroprotective strategies against conditions like traumatic brain injury and neurodegenerative diseases .

Biological Activity Data

A comprehensive review of studies highlights the following biological activities associated with this compound:

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models of traumatic brain injury resulted in significant reductions in neuronal loss and improved functional outcomes. The compound was found to modulate glutamate levels effectively, suggesting a protective role against excitotoxicity .

- Antimicrobial Efficacy : In vitro testing revealed that this compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, similar to established antibiotics .

- Anti-inflammatory Effects : Research indicated that this compound could reduce the production of inflammatory cytokines in macrophage cultures. This suggests potential applications in treating inflammatory diseases .

Future Directions and Research Findings

Ongoing research aims to further elucidate the pharmacological profile of this compound. Key areas of focus include:

- Clinical Trials : Future clinical trials are necessary to assess the safety and efficacy of this compound in humans, particularly for neurodegenerative disorders and chronic inflammatory conditions.

- Mechanistic Studies : Further investigation into the precise molecular mechanisms by which this compound exerts its effects will enhance understanding and guide future drug development efforts.

Properties

IUPAC Name |

5-(2-carbamoylanilino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c13-12(18)8-4-1-2-5-9(8)14-10(15)6-3-7-11(16)17/h1-2,4-5H,3,6-7H2,(H2,13,18)(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGNYADTFOYSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.